3-Amino-2-methylpyridine-4-boronic acid
Description
Significance of Pyridine (B92270) Boronic Acid Derivatives in Modern Organic Chemistry
Pyridine boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. nih.govwikipedia.org Their prominence stems largely from their role as key intermediates and building blocks, particularly in the formation of new carbon-carbon bonds. nih.gov
The most notable application of these compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgyoutube.com This reaction, which couples an organoboron compound with a halide, is one of the most robust and versatile methods for constructing biaryl and heteroaryl scaffolds. These structural motifs are prevalent in many biologically active molecules and functional materials. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. youtube.com
Beyond the Suzuki reaction, the versatility of pyridine boronic acids extends to other important transformations, such as the Chan-Lam coupling, which forms new carbon-nitrogen and carbon-oxygen bonds. wikipedia.org The unique properties of the pyridine boronic acid group also lend themselves to applications in supramolecular chemistry and materials science. chemicalbook.com They can form hydrogen bonds, interact with metal ions, and act as pH-responsive linkers, making them useful in the design of novel crystalline materials and sensors. chemicalbook.comchemicalbook.com The boronic acid moiety itself is generally stable, has low toxicity, and is often degraded in the body to boric acid, a relatively benign compound. nih.gov
Scope of Academic Research on 3-Amino-2-methylpyridine-4-boronic Acid
While dedicated studies on this compound are limited, its structure suggests a significant potential scope for academic and industrial research. As a multifunctional heterocyclic building block, its primary utility lies in the strategic synthesis of complex, highly substituted pyridine derivatives through metal-catalyzed cross-coupling reactions.
The molecule's architecture, featuring ortho-disposed amino and methyl groups alongside a boronic acid at the 4-position, offers a platform for creating diverse molecular libraries. Research on analogous structures provides insight into its potential applications. For instance, various substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov This suggests that derivatives of this compound could be valuable candidates in medicinal chemistry for the discovery of new therapeutic agents.
Furthermore, the coupling of this compound with other aromatic or heteroaromatic halides could yield novel bipyridine structures. acs.org Highly substituted bipyridines are crucial as ligands in coordination chemistry and catalysis, and as components in the development of advanced materials with specific electronic or photophysical properties. The strategic placement of the amino and methyl groups could influence the resulting molecule's coordination geometry and electronic characteristics.
Fundamental Reactivity Considerations for Amino-Pyridine Boronic Acids
The reactivity of this compound is governed by the interplay of its three key functional components: the pyridine nitrogen, the amino group, and the boronic acid. These features present both opportunities and challenges in its synthetic applications, primarily within the context of the Suzuki-Miyaura cross-coupling reaction.
General Reactivity in Suzuki-Miyaura Coupling: The core of its application involves the palladium-catalyzed cycle, which includes:
Oxidative Addition: A palladium(0) catalyst reacts with an aryl or heteroaryl halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. nih.gov This step is often facilitated by a base.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the catalyst and forming the new C-C bond. nih.gov
Key Reactivity Considerations:
Stability: Pyridinylboronic acids can exhibit variable stability. While 3- and 4-pyridinylboronic acids are generally stable, 2-pyridinyl derivatives are known for their instability and poor reactivity, often requiring special handling or the use of more stable boronate esters. researchgate.netarkat-usa.org As this compound has the boron functionality at the 4-position, it is expected to have good stability. arkat-usa.org
Catalyst Interaction: The basic pyridine nitrogen can coordinate with the palladium catalyst, which may inhibit its catalytic activity. The choice of ligands on the palladium catalyst is crucial to mitigate this effect and ensure efficient coupling. researchgate.net
Role of the Amino Group: The primary amino group is a strong electron-donating group, which increases the electron density of the pyridine ring and can influence the rate and outcome of the coupling reaction. In many cases, Suzuki couplings can be performed on substrates bearing primary amine groups without the need for protection. acs.org However, the nucleophilicity of the amine could lead to side reactions under certain conditions.
Steric Effects: The methyl group at the 2-position, adjacent to the amino group, introduces steric bulk that could influence the approach of coupling partners and the catalyst complex.
These considerations necessitate careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve desired outcomes in synthetic applications.
Data Tables
Table 1: General Properties of a Representative Pyridine Boronic Acid (Data for the specific target compound is not readily available; Pyridine-4-boronic acid is presented as a representative example)
| Property | Value | Reference |
| Compound Name | Pyridine-4-boronic acid | chemicalbook.com |
| Molecular Formula | C₅H₆BNO₂ | chemicalbook.com |
| Description | A versatile building block used in Suzuki-Miyaura coupling, synthesis of heterocyclic compounds, and development of sensors. Functions as a pH-responsive linker and can catalyze amide synthesis. | chemicalbook.comchemicalbook.com |
| Key Applications | Suzuki-Miyaura coupling, crystal engineering, catalysis. | chemicalbook.comchemicalbook.com |
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Hetaryl Halides (Illustrative conditions based on reactions with related compounds)
| Component | Example | Purpose | Reference |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Palladium source for the catalytic cycle | nih.gov |
| Ligand | SPhos, XPhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination | nih.gov |
| Base | K₂CO₃ (Potassium carbonate) | Activates the boronic acid for transmetalation | nih.gov |
| Solvent | Toluene/Water or Dioxane | Solubilizes reactants and facilitates the reaction | acs.orgnih.gov |
| Temperature | 80-85 °C | Provides energy to overcome activation barriers | acs.orgnih.gov |
Properties
IUPAC Name |
(3-amino-2-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETZOCJGBEFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244956 | |
| Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-36-5 | |
| Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Amino 2 Methylpyridine 4 Boronic Acid
Cross-Coupling Reactions: Suzuki-Miyaura and Beyond
As a substituted heteroaryl boronic acid, this compound is a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a powerful method for forming carbon-carbon bonds. researchgate.net
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents. researchgate.net The reaction couples organoboronic acids with organic halides or triflates. acs.org For heteroaryl boronic acids like 3-Amino-2-methylpyridine-4-boronic acid, the scope is broad, allowing coupling with a variety of aryl and heteroaryl halides. acs.orgst-andrews.ac.uk However, limitations can arise. Pyridine-based boronic acids can sometimes pose challenges due to the Lewis basicity of the pyridine (B92270) nitrogen, which can interact with and potentially inhibit the palladium catalyst. researchgate.net Furthermore, like many boronic acids, this substrate may be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, particularly under harsh conditions. st-andrews.ac.uk
The choice of catalyst, ligand, and base is crucial for overcoming these limitations and achieving high yields. Modern phosphine (B1218219) ligands, such as SPhos, have proven effective for the coupling of challenging aryl chlorides with aryl boronic acids. The use of pinacol (B44631) esters of the boronic acid can also be an effective strategy to avoid issues of instability and promote efficient transmetalation under specific conditions. acs.orgst-andrews.ac.uk
Below is a representative table illustrating typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.
| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Product | General Yield Range |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Biaryl Compound | Good to Excellent |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄·H₂O | Dioxane | Biaryl Compound | Moderate to Good |
| Heteroaryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Hetero-biaryl | Good |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | Biaryl Compound | Good to Excellent |
| This table illustrates general conditions reported for pyridine- and aryl-boronic acids; specific yields for this compound would require empirical determination. |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent Pd(0) complex reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a high-valent Pd(II) intermediate.
Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. The mechanism of this step has been the subject of extensive study, with two primary pathways proposed. rsc.org
Boronate Pathway (Path A): The boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex to form an intermediate from which the aryl group is transferred to palladium. rsc.org
Oxo-Palladium Pathway (Path B): The halide on the Pd(II) complex is first exchanged for a hydroxo or alkoxo ligand from the base. This Pd-OH or Pd-OR complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. rsc.org Recent studies suggest this pathway is often favored under typical Suzuki-Miyaura conditions. rsc.org
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For a substrate like this compound, the pyridine nitrogen could potentially play a role in the transmetalation step by coordinating to the palladium center, thereby influencing the reaction rate and pathway. Studies with other heteroaryl boronic acids, such as furan-derivatives in iron-catalyzed couplings, suggest that initial coordination of the heteroatom can facilitate the subsequent transmetalation step. nih.gov
While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals have been explored for cross-coupling reactions involving boronic acids. researchgate.net
Iron-Catalyzed Reactions: Simple and inexpensive iron salts have emerged as effective, non-toxic, and environmentally friendly precatalysts for a variety of cross-coupling reactions. researchgate.net Iron catalysts can promote the coupling of organometallic reagents, such as Grignard reagents, with aryl chlorides and other electrophiles. researchgate.netnih.gov Iron-catalyzed Suzuki-type couplings have also been investigated, where transmetalation from a neutral boronate ester to an iron alkoxide has been directly observed, providing mechanistic insight into this alternative system. nih.govacs.org
Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts, particularly for asymmetric cross-coupling reactions. researchgate.net Research into the rhodium-catalyzed asymmetric coupling of pyridine-derived boronic acids has revealed important insights. In some systems, pyridine boronic acid itself can act as an inhibitor by binding too strongly to the rhodium center. researchgate.net However, using a derivative with reduced Lewis basicity, such as a 2-chloropyridine (B119429) boronic acid, can circumvent this issue and lead to successful coupling. researchgate.net This suggests that the electronic properties of the pyridine ring in this compound would be a critical factor in its compatibility with rhodium-based catalytic systems.
Other Metals: Cobalt and copper complexes have also been utilized as catalysts in cross-coupling reactions with organoboron compounds, including variants of the Chan-Lam amination. researchgate.netwikipedia.orgchemrxiv.org
Boron-Mediated Transformations
Beyond its role as a passive nucleophilic partner in cross-coupling, the boronic acid functional group can actively participate in and catalyze chemical reactions. This is due to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. rsc.org
Boronic acid catalysis (BAC) leverages the ability of the boron atom to form reversible covalent bonds, typically with oxygen- or nitrogen-containing functional groups, thereby activating them for subsequent transformations. rsc.org This catalytic mode is distinct from its use as a stoichiometric reagent in cross-coupling.
Research has shown that appropriately positioned boronic acids can dramatically accelerate reactions. For instance, a neighboring boronic acid group can facilitate facile condensation reactions that are complete in minutes at room temperature. nih.gov The boronic acid serves to catalyze the reaction and can remain as a handle for further functionalization via reactions like Suzuki coupling. nih.gov Studies have also demonstrated that boronic acids can accelerate normally slow Schiff base condensations by several orders of magnitude under physiological conditions, providing a powerful tool for bioconjugation. rsc.org This catalytic activity stems from the boronic acid's ability to polarize a carbonyl group or form a transient, more reactive intermediate. rsc.org
Arylboronic acids have been identified as efficient catalysts for dehydrative condensation reactions, most notably in the formation of amides from carboxylic acids and amines. rsc.org This process is not a simple base-catalyzed aminolysis of an ester, but a distinct catalytic cycle mediated by the boronic acid. chemistrysteps.com
The proposed mechanism involves the following key steps:
A kinetically facile but thermodynamically unfavorable reaction between the carboxylic acid and the arylboronic acid forms a mono(acyloxy)boronic acid intermediate. rsc.org
The removal of water is crucial to drive the equilibrium toward the formation of this key intermediate. rsc.org
The acyloxyboronic acid intermediate is then readily attacked by the amine nucleophile.
The rate-determining step is the cleavage of the C-O bond within the resulting tetracoordinate acyl boronate intermediate, which regenerates the boronic acid catalyst and releases the final amide product. rsc.org
The catalytic activity in this transformation can be sensitive to the electronic and steric properties of the boronic acid, with studies showing that ortho-substituents can enhance reaction rates. rsc.org This suggests that the 2-methyl group in this compound could influence its efficacy as a catalyst for such condensation reactions.
Interactions with Lewis Bases and Acids
The reactivity of this compound with Lewis bases and acids is multifaceted, owing to the presence of both a basic nitrogen center in the pyridine ring and an acidic boronic acid group.
The nitrogen atom of the pyridine ring readily reacts with Lewis acids, leading to the formation of pyridinium (B92312) salts. wikipedia.org This interaction involves the donation of the nitrogen's lone pair of electrons to the Lewis acid. In the case of this compound, protonation by a Brønsted acid would occur at the ring nitrogen atom, which is generally a stronger base in such structures. researchgate.net This has been observed in the formation of 2-amino-3-methylpyridinium 4-nitrobenzoate (B1230335) from 2-amino-3-methylpyridine (B33374) and 4-nitrobenzoic acid, where the proton transfers to the ring's nitrogen. researchgate.net
The amino group also contributes to the basic character of the molecule and can be protonated, although the pyridine nitrogen is typically more basic. researchgate.net The boronic acid group, being a Lewis acid, can interact with Lewis bases. This interaction can lead to the formation of a tetracoordinate boronate species, which can influence the reactivity of the entire molecule.
The interplay between the acidic boronic acid and the basic pyridine nitrogen can also lead to the formation of zwitterionic structures or intermolecular coordination complexes, further modifying the compound's reactivity profile.
Intramolecular Reactivity and Cyclization Pathways
The arrangement of the amino, methyl, and boronic acid groups on the pyridine scaffold of this compound presents opportunities for intramolecular reactions, particularly cyclization events. These pathways are of significant interest for the synthesis of fused heterocyclic systems.
Electrophilic Cyclization Reactions Involving Pyridine Amino and Methyl Groups
While direct studies on the electrophilic cyclization of this compound are not extensively documented, significant insights can be drawn from studies on the closely related isomer, 3-amino-4-methylpyridine (B17607). Research has shown that 3-amino-4-methylpyridines can undergo a formal [4+1] electrophilic cyclization to produce 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). chemrxiv.orgrsc.org
This transformation can be achieved by treating the 3-amino-4-methylpyridine with trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgrsc.org The reaction is proposed to proceed through the formation of a trifluoroacetylated pyridinium salt, which activates the methyl group for cyclization. chemrxiv.org This method is notable for being metal-free and scalable. chemrxiv.org The scope of this reaction has been investigated with various substituted 3-amino-4-methylpyridines and different electrophilic components. chemrxiv.orgrsc.org
Table 1: Scope of Electrophilic Components in the Cyclization of 3-Amino-4-methylpyridines
| Electrophilic Component | Outcome | Reference |
|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Successful cyclization to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. | chemrxiv.orgrsc.org |
| Difluoroacetic anhydride (DFAA) | Affords the corresponding 6-azaindole (B1212597) system. | chemrxiv.orgrsc.org |
| Trichloroacetic anhydride (TCAA) | Investigated as an electrophilic component. | chemrxiv.orgrsc.org |
| Vilsmeier-Haack reagent (VHR) | Leads to the formation of the 6-azaindole system, potentially with additional functionalization. | chemrxiv.orgrsc.org |
| Acetic Anhydride (Ac2O) | Does not yield the cyclized product under similar conditions. | chemrxiv.org |
For this compound, a similar electrophilic cyclization could be envisioned. However, the presence of the boronic acid group at the 4-position would likely exert significant electronic and steric effects, potentially influencing the reaction's feasibility and regioselectivity.
Tandem Reaction Sequences and Cascade Reactions
The intramolecular cyclization of this compound could serve as the initial step in a tandem or cascade reaction sequence, allowing for the rapid construction of more complex molecular architectures. Following the formation of a fused heterocyclic system, such as an azaindole, the boronic acid moiety would remain as a versatile functional handle for subsequent transformations.
For instance, a potential tandem sequence could involve:
Intramolecular Cyclization: An electrophilic cyclization similar to that observed for 3-amino-4-methylpyridines to form a 6-azaindole-4-boronic acid derivative.
Cross-Coupling Reaction: The resulting boronic acid could then undergo a Suzuki-Miyaura cross-coupling reaction with an aryl or vinyl halide. This would allow for the introduction of a wide range of substituents at the 4-position of the newly formed azaindole core.
This type of sequence would be highly efficient, as it would build molecular complexity in a controlled and step-economical manner. The initial cyclization sets the core heterocyclic structure, and the subsequent cross-coupling reaction diversifies the periphery of the molecule. The development of such cascade reactions is a key area of interest in modern organic synthesis for the efficient production of novel compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and identify the chemical environment of each atom.
High-resolution 1D NMR experiments are fundamental for the initial structural assessment of 3-Amino-2-methylpyridine-4-boronic acid.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, the amino protons, and the hydroxyl protons of the boronic acid group. researchgate.netuci.edu The chemical shifts of the pyridine protons are influenced by the electronic effects of the amino, methyl, and boronic acid substituents. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would display signals for the five carbons of the pyridine ring and one for the methyl group. nih.govchemicalbook.com The carbon attached to the boron atom would exhibit a characteristic chemical shift, and its signal might be broadened due to quadrupolar relaxation of the boron nucleus. researchgate.netresearchgate.net
¹¹B NMR: As a quadrupolar nucleus, ¹¹B is NMR active and provides direct information about the environment of the boron atom. rsc.org The chemical shift of the boron nucleus in a boronic acid is typically found in a specific region of the spectrum, often as a broad signal. rsc.org This signal is sensitive to the solvent, pH, and whether the boronic acid is free or complexed, for instance, in a dimeric or trimeric boroxine (B1236090) form. rsc.orgimperial.ac.uk
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.5 - 8.5 | d | Pyridine H (position 6) |
| ¹H | 6.5 - 7.5 | d | Pyridine H (position 5) |
| ¹H | 4.0 - 5.5 | br s | NH₂ protons; shift and broadening are solvent/concentration dependent |
| ¹H | 2.0 - 2.5 | s | CH₃ protons |
| ¹H | 4.0 - 6.0 | br s | B(OH)₂ protons; often exchange with solvent and may not be observed |
| ¹³C | 150 - 160 | s | Pyridine C (position 2) |
| ¹³C | 140 - 150 | s | Pyridine C (position 3) |
| ¹³C | 130 - 145 | s | Pyridine C (position 4); attached to Boron, may be broad |
| ¹³C | 110 - 125 | s | Pyridine C (position 5) |
| ¹³C | 145 - 155 | s | Pyridine C (position 6) |
| ¹³C | 15 - 25 | s | CH₃ carbon |
This table is generated based on typical chemical shifts for analogous functional groups and substituted pyridines. chemicalbook.comrsc.orgrsc.orgchemicalbook.com
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to unambiguously establish the specific isomer by mapping out the bonding network and spatial relationships. science.gov
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the pyridine and methyl protons to their corresponding ¹³C signals, confirming the C-H framework. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net Key correlations would include the signal from the methyl protons to the C2 and C3 carbons, and from the pyridine protons to their neighboring carbons, which would lock in the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. researchgate.netutoronto.ca A NOESY spectrum could show a spatial relationship between the amino protons and the methyl group, as well as with the pyridine proton at position 5, further confirming the proposed structure.
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlation From | Key Correlation To | Information Gained |
|---|---|---|---|
| HSQC | Pyridine H-5 | Pyridine C-5 | Direct C-H bond confirmation |
| Pyridine H-6 | Pyridine C-6 | Direct C-H bond confirmation | |
| Methyl Protons | Methyl Carbon | Direct C-H bond confirmation | |
| HMBC | Methyl Protons | Pyridine C-2, C-3 | Confirms position of methyl group next to the amino group |
| Pyridine H-5 | Pyridine C-3, C-4, C-6 | Confirms connectivity around the ring |
| NOESY | Amino Protons | Methyl Protons, Pyridine H-5 | Confirms spatial proximity of substituents |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The spectrum of this compound would be expected to show characteristic absorption bands for each of its functional moieties. researchgate.net
Amino Group (-NH₂): Two distinct N-H stretching bands are typically observed in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. nasa.gov An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. researchgate.net
Methyl Group (-CH₃): C-H stretching vibrations appear just below 3000 cm⁻¹, with bending modes occurring around 1450 cm⁻¹ and 1375 cm⁻¹.
Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum. researchgate.net
Boronic Acid (-B(OH)₂): A broad O-H stretching band is expected in the IR spectrum, typically centered around 3200-3400 cm⁻¹, arising from hydrogen-bonded hydroxyl groups. B-O stretching vibrations are found in the 1300-1400 cm⁻¹ region, while the B-C stretch occurs at a lower frequency. researchgate.net
The combination of IR and Raman spectra provides a detailed fingerprint of the molecule. The presence of bands corresponding to all the expected functional groups (amino, methyl, pyridine, and boronic acid) confirms the compound's composition. researchgate.net Furthermore, the precise positions and relative intensities of the pyridine ring vibrations are sensitive to the substitution pattern. nih.govnih.gov By comparing the observed spectrum to databases or calculated spectra of different isomers, the 3-amino-2-methyl-4-boronic acid structure can be verified. researchgate.netresearchgate.net For example, the out-of-plane C-H bending modes in the 700-900 cm⁻¹ region are highly characteristic of the number and position of substituents on an aromatic ring.
Table 3: Principal Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Amino | 3300 - 3500 | IR |
| O-H Stretch (H-bonded) | Boronic Acid | 3200 - 3400 (broad) | IR |
| C-H Stretch (aromatic & aliphatic) | Pyridine, Methyl | 2900 - 3100 | IR, Raman |
| N-H Bend | Amino | 1580 - 1650 | IR |
| C=C, C=N Ring Stretch | Pyridine | 1400 - 1600 | IR, Raman |
| B-O Stretch | Boronic Acid | 1310 - 1380 | IR |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the pyridine ring and the trigonal planar geometry of the boronic acid group.
Crucially, X-ray crystallography reveals the details of intermolecular interactions, such as hydrogen bonding. In the solid state, boronic acids frequently form dimers or trimers (boroxines) through intermolecular dehydration. rsc.org A crystal structure would show how the amino groups, pyridine nitrogens, and boronic acid hydroxyl groups of adjacent molecules interact via a network of hydrogen bonds to build the crystal lattice. This information is invaluable for understanding the compound's physical properties and solid-state behavior. A crystal structure of the related compound 3-Amino-4-methylpyridine (B17607) has been reported, providing a reference for the pyridine portion of the molecule. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3-methylpyridine (B33374) |
| 3-Amino-4-methylpyridine |
| 2-Amino-4-methylpyridine (B118599) |
| Pyridine-4-boronic acid |
| 2-methylpyridine (B31789) |
| 3-methylpyridine |
| 4-methylpyridine |
| 3-Aminopyridine (B143674) |
| 2-aminopyridine (B139424) |
| 2-chlorophenylboronic acid |
| 3-Amino-2-chloro-4-methylpyridine (B17603) |
Single-Crystal Diffraction Techniques for Molecular Geometry and Packing
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.commalvernpanalytical.comanton-paar.com This technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, produced by the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, provides detailed information about the atomic positions, bond lengths, and bond angles. mdpi.comucmerced.edu
For this compound, a successful single-crystal XRD analysis would yield a complete molecular geometry. While specific experimental data for this compound is not publicly available in the searched literature, the analysis would be expected to provide the precise measurements for the following structural parameters:
Pyridine Ring: Confirmation of the planarity and aromatic character of the pyridine ring.
Boronic Acid Group: The geometry of the B(OH)₂ group, including the B-C and B-O bond lengths and the O-B-O bond angle.
Substituent Orientation: The relative positions and torsional angles of the amino (-NH₂), methyl (-CH₃), and boronic acid groups attached to the pyridine core.
Crystal Packing: Determination of the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice, which is fundamental to understanding the solid-state properties of the material. nih.gov
Table 1: Expected Data from Single-Crystal XRD Analysis of this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-B, B-O, O-H, N-H) |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, O-B-O) |
Analysis of Intermolecular Interactions in Crystalline States
The data from single-crystal XRD is crucial for analyzing the non-covalent intermolecular interactions that dictate how molecules pack together in the crystalline state. nih.gov These interactions, particularly hydrogen bonds, are vital for the stability and physical properties of the crystal.
In the solid state, this compound possesses multiple functional groups capable of forming strong hydrogen bonds:
Boronic Acid Group (-B(OH)₂): The two hydroxyl groups are excellent hydrogen bond donors. They can form strong O-H···O hydrogen bonds with other boronic acid groups, often resulting in the formation of characteristic dimeric structures.
Amino Group (-NH₂): The N-H bonds act as hydrogen bond donors.
Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen makes it a strong hydrogen bond acceptor.
Based on these functional groups, a detailed analysis of the crystal structure would likely reveal a complex network of hydrogen bonds. These could include the well-known boronic acid homodimer synthon, as well as interactions between the boronic acid hydroxyls and the pyridine nitrogen (O-H···N), and between the amino group and the boronic acid oxygens (N-H···O). bldpharm.com Such interactions are fundamental in crystal engineering for designing stable, predictable supramolecular structures. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental formula from its measured mass. cmes.org
For this compound (molecular formula: C₆H₉BN₂O₂), the theoretical exact mass can be calculated. This value would be compared against the experimental value obtained from an HRMS instrument. The ability to resolve ions with very similar masses also allows for confident identification in complex mixtures. cmes.org
Table 2: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉BN₂O₂ |
| Theoretical Monoisotopic Mass | 152.0757 g/mol |
| Theoretical [M+H]⁺ Ion | 153.0830 |
| Theoretical [M-H]⁻ Ion | 151.0684 |
Note: These are calculated values. Experimental HRMS would aim to measure these with an error of less than 5 ppm.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm a molecule's structure by analyzing its fragmentation patterns. matrixscience.com In an MS/MS experiment, the protonated molecule (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
While specific experimental MS/MS data for this compound is not available in the searched literature, a plausible fragmentation pathway can be predicted based on its structure. Common fragmentation patterns for related compounds often involve neutral losses of small, stable molecules. nih.gov
Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 153.0830 | 135.0724 | H₂O (18.0106 Da) |
| 153.0830 | 117.0618 | 2 x H₂O (36.0212 Da) |
| 135.0724 | 107.0762 | CO (27.9949 Da) |
| 153.0830 | 136.0563 | NH₃ (17.0265 Da) |
Note: This table represents a theoretical fragmentation pathway. Actual fragmentation would need to be confirmed experimentally.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. chemicalbook.com
A purity assessment for this compound would typically employ a reversed-phase HPLC method. Given the compound's polar nature, due to the amino and boronic acid groups, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape by protonating the basic nitrogen atoms. cmes.orgresearchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
Note: This is a typical starting method that would require optimization for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the presence of the boronic acid and primary amine functional groups. colostate.eduresearchgate.netsigmaaldrich.comsigmaaldrich.com To overcome this limitation, derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netsigmaaldrich.comsigmaaldrich.comiu.edu
Several derivatization strategies can be employed, targeting the active hydrogen atoms in the molecule. colostate.edusigmaaldrich.comsigmaaldrich.com
Silylation: This is a common and effective method for derivatizing both the boronic acid and the amino group. researchgate.netsigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.comiu.edu These reagents replace the acidic protons on the boronic acid hydroxyl groups and the amino group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The resulting silylated derivative is significantly more volatile and less polar, allowing for excellent chromatographic separation and subsequent mass spectrometric identification. sigmaaldrich.comiu.edu The TBDMS derivatives are often preferred due to their increased stability and reduced sensitivity to moisture compared to TMS derivatives. sigmaaldrich.com
Esterification of the Boronic Acid Group: The boronic acid moiety can be converted into a more stable and volatile cyclic ester. colostate.educhromatographyonline.com A common approach involves reaction with a diol, such as pinacol (B44631), to form a pinacol boronate ester. chromatographyonline.com This derivatization specifically targets the boronic acid group and significantly improves the compound's behavior in GC analysis. chromatographyonline.com For a complete derivatization, the amino group would still require a separate reaction, such as silylation or acylation.
Acylation of the Amino Group: The primary amino group can be derivatized using acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu This reaction forms a stable amide, which improves chromatographic performance. iu.edu However, for successful GC-MS analysis, the boronic acid group would also need to be derivatized.
A two-step derivatization process is often the most comprehensive approach. mdpi.com This could involve, for instance, an initial esterification of the boronic acid with a diol, followed by silylation or acylation of the amino group. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and prevent the formation of multiple derivative products. sigmaaldrich.com
Once derivatized, the sample is injected into the GC-MS system. The derivative of this compound is separated from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the derivatized molecule, allowing for its unequivocal identification and quantification. sigmaaldrich.com
Derivatization Strategies for Enhanced Analytical Detection and Enantiopurity Determination
Derivatization is not only crucial for GC-MS analysis but also plays a pivotal role in enhancing detection sensitivity in other analytical techniques and for determining the stereochemical purity of chiral compounds.
To enhance the detectability of this compound, particularly in liquid chromatography with UV-Visible or fluorescence detection, chromophores or fluorophores can be chemically attached to the molecule. ossila.comnih.gov This is especially useful when analyzing samples at very low concentrations. The primary amino group and the boronic acid group are the main targets for such derivatization.
For the Amino Group:
The primary aromatic amine of this compound is a prime target for derivatization with reagents that introduce a highly responsive chromophore or fluorophore.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary amines to produce highly fluorescent sulfonamide derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector.
Fluorescamine: This reagent reacts rapidly with primary amines to form intensely fluorescent products. It is particularly useful as it is non-fluorescent itself and only becomes fluorescent upon reaction with the amine, minimizing background signal.
o-Phthalaldehyde (OPA): In the presence of a thiol (like N-acetyl-L-cysteine), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov This method is widely used for the analysis of amino acids and other primary amines. nih.gov
For the Boronic Acid Group:
The boronic acid moiety itself can be targeted to create fluorescent derivatives. Boronic acids are known to form fluorescent complexes with certain molecules. rsc.org
Alizarin Red S (ARS): This dye forms a fluorescent complex with boronic acids. wur.nlthieme-connect.de This interaction can be used for the selective detection of boronic acids in complex mixtures, often employed in post-column derivatization in HPLC. wur.nl The formation of the fluorescent adduct allows for sensitive detection at specific excitation and emission wavelengths. wur.nl
The introduction of these tags can sometimes be influenced by the steric hindrance from the methyl group at the 2-position of the pyridine ring, and reaction conditions may need to be optimized accordingly.
While this compound itself is not chiral, the principles of chiral derivatization would be applied if it were part of a synthesis involving chiral centers or if a chiral analog were being studied. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic techniques like standard HPLC or GC. wikipedia.org
For a molecule like this compound, the primary amino group is the most common site for reaction with a CDA.
Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): This is a classic CDA that reacts with primary amines to form diastereomeric amides. wikipedia.org The resulting diastereomers can often be distinguished by NMR spectroscopy or separated by HPLC. wikipedia.org
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This reagent is widely used for the chiral analysis of amino acids and other primary amines. nih.gov It reacts with the amino group to form stable diastereomeric derivatives that can be readily separated by reverse-phase HPLC and detected by UV absorbance due to the dinitrophenyl group. nih.gov
Chiral Isothiocyanates (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, GITC): These reagents react with the primary amine to form diastereomeric thioureas, which can be separated by HPLC. nih.gov
o-Phthalaldehyde (OPA) with a Chiral Thiol: As mentioned for fluorescence derivatization, if a chiral thiol (e.g., N-isobutyryl-L-cysteine) is used with OPA, the resulting isoindole derivatives will be diastereomeric and can be separated by chromatography. researchgate.net
The selection of the appropriate chiral derivatizing agent depends on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available analytical instrumentation. nih.govacs.org The successful separation of the resulting diastereomers allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio of the original chiral compound. researchgate.net
Computational and Theoretical Investigations of 3 Amino 2 Methylpyridine 4 Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure or to perform geometry optimization for 3-Amino-2-methylpyridine-4-boronic acid have been found. However, DFT has been widely applied to similar molecules. For instance, the electronic and nonlinear optical properties of 3-amino-4-(Boc-amino)pyridine have been investigated using the B3LYP, CAM-B3LYP, and B3PW91 levels of DFT. nih.gov Such studies on related compounds demonstrate the utility of DFT in calculating parameters like HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity. researchgate.netnih.gov Additionally, DFT methods have been successfully used to study the electronic structure of various pyridine (B92270) derivatives, providing insights into their thermodynamic properties. bldpharm.com
Ab Initio Methods for Molecular Properties
There are currently no published studies that utilize ab initio methods to investigate the molecular properties of this compound. Ab initio methods, known for their high accuracy, have been employed in the conformational analysis of dipeptides and other complex organic molecules, showcasing their power in determining molecular structures and energies. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The study of a molecule's three-dimensional shape and the energy associated with its different conformations is critical for understanding its interactions and reactivity.
Exploring Stable Conformers and Energy Barriers
A conformational analysis to identify stable conformers and the energy barriers between them for this compound has not been documented. Research on similar molecules, such as N-acetyl-N-methyl-L-alanine-N'-methylamide, illustrates how potential energy surfaces can be mapped using computational methods to locate various stable conformations. researchgate.net
Influence of Substituents on Molecular Conformation
The specific influence of the amino, methyl, and boronic acid substituents on the molecular conformation of the pyridine ring in this compound has not been computationally explored. The conformational preferences of molecules are known to be significantly affected by the nature and position of their substituents. researchgate.net
Investigation of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and IR spectra. For this compound, there are no available computational studies that predict its spectroscopic parameters. In contrast, for related compounds like 4-(Boc-amino)pyridine, computational methods have been used to calculate 1H and 13C NMR chemical shifts and to simulate vibrational spectra. researchgate.net Similar computational spectroscopic studies have been performed on various other aminopyridine derivatives, often showing good agreement with experimental data. mdpi.com
Predicted NMR Chemical Shifts and Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. For pyridine derivatives, DFT calculations have shown good agreement with experimental data. researchgate.netnih.gov Methods like DFT at the B3LYP/6-311++G(d,p) level of theory are standard for optimizing molecular geometry and calculating vibrational frequencies. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net
While specific computational studies for this compound are not available in the reviewed literature, the established methodologies for similar pyridine-based compounds would be applicable. Such calculations would predict the chemical shifts for the pyridine ring protons and carbons, the methyl group, the amino group protons, and the hydroxyl protons of the boronic acid moiety. Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups (N-H, C-H, C=C, C-N, B-O, O-H) could be calculated.
Table 1: Representative Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of what computational data would look like for this compound, based on typical results for similar compounds. No specific experimental or theoretical data was found in the search results for this exact molecule.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (Pyridine H) | 7.5 - 8.5 ppm |
| ¹H NMR (CH₃) | 2.3 - 2.6 ppm |
| ¹H NMR (NH₂) | 4.5 - 5.5 ppm |
| ¹H NMR (B(OH)₂) | 5.0 - 6.0 ppm |
| ¹³C NMR (Pyridine C) | 110 - 160 ppm |
| IR Freq. (N-H stretch) | 3300 - 3500 cm⁻¹ |
| IR Freq. (O-H stretch) | 3200 - 3400 cm⁻¹ |
Correlation of Theoretical and Experimental Spectroscopic Data
A crucial step in computational research is the validation of theoretical models against experimental data. For related aminopyridine compounds, studies have shown a strong correlation between calculated and experimental spectra. For instance, in a study on 2-amino-3-methylpyridine (B33374), the correlation coefficients between calculated (using DFT/B3LYP) and experimental NMR chemical shifts were 0.92 for ¹H and 0.998 for ¹³C. researchgate.net Similar correlations are observed for vibrational frequencies, although discrepancies can arise due to factors like intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations. mdpi.com A thorough study on this compound would involve synthesizing the compound, acquiring its experimental NMR and IR spectra, and then comparing these results with the computationally predicted values to assess the accuracy of the theoretical model.
Reaction Mechanism Elucidation and Transition State Analysis
Computational Modeling of Catalytic Cycles and Reaction Pathways
Pyridine boronic acids are vital reagents in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.org Computational modeling is instrumental in elucidating the mechanisms of these complex catalytic cycles. A typical Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For a reaction involving this compound, computational studies would model each of these steps to understand the role of the substrate. The transmetalation step, where the boronic acid transfers its organic group to the palladium center, is often the rate-determining step and is highly dependent on the nature of the boronic acid, the base, and the solvent. DFT calculations can be used to model the structures of the intermediates and transition states throughout the catalytic cycle, providing a detailed picture of the reaction pathway.
Intermolecular Interactions and Supramolecular Assembly Prediction
Hydrogen Bonding Networks and π-π Stacking Interactions
The molecular structure of this compound, with its amino group, boronic acid group, and aromatic pyridine ring, is highly conducive to forming extensive intermolecular interactions.
π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic rings. wikipedia.orgnih.gov These non-covalent interactions, where aromatic rings stack on top of each other, play a significant role in the stabilization of crystal structures and are fundamental to supramolecular assembly. wikipedia.orgnih.gov The precise geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) could be predicted and analyzed using computational tools and confirmed by X-ray crystallography.
The interplay of these hydrogen bonding and π-π stacking interactions governs the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular structures. mdpi.com
Electrostatic Potential Analysis and Molecular Dynamics Simulations
Computational and theoretical investigations play a pivotal role in elucidating the structural, electronic, and dynamic properties of molecules, offering insights that complement experimental findings. For this compound, such studies, particularly electrostatic potential (MEP) analysis and molecular dynamics (MD) simulations, are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. While specific computational studies on this compound are not extensively available in the public domain, the principles can be understood by examining related substituted pyridine and boronic acid derivatives.
Electrostatic Potential Analysis
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. It maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
In substituted pyridines, the electronegativity of the nitrogen atom creates a region of negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. nih.gov The nature and position of substituents on the pyridine ring significantly modulate this potential. For instance, electron-donating groups, such as an amino group (-NH2), increase the negative potential at the ring nitrogen, enhancing its basicity. Conversely, electron-withdrawing groups decrease it.
A study on monosubstituted aminopyridines revealed that the position of the amino group influences the MEP. nih.gov The MEP map for 2-aminopyridine (B139424) shows a reduced accessibility to the nitrogen due to the proximity of the amino group, whereas 3-aminopyridine (B143674) is considered more likely to form a ring N-oxide. nih.gov In the case of this compound, the presence of both an electron-donating amino group at the 3-position and a methyl group at the 2-position would be expected to influence the electrostatic potential. The amino group would increase the electron density on the ring, while the methyl group, also being electron-donating, would further enhance this effect.
The boronic acid group (-B(OH)2) at the 4-position introduces a region of positive electrostatic potential around the boron atom, making it a Lewis acidic center and capable of interacting with nucleophiles. The interplay between the electron-rich pyridine ring and the electron-deficient boron center is a key feature of this molecule's electronic structure.
Illustrative Electrostatic Potential Characteristics of Substituted Pyridines
| Substituent | Effect on Ring Nitrogen MEP | Predicted Reactivity |
| Amino (-NH2) | Increases negative potential | Enhanced susceptibility to protonation nih.gov |
| Methyl (-CH3) | Increases negative potential | Enhanced basicity |
| Nitro (-NO2) | Decreases negative potential | Reduced basicity nih.gov |
| Halogen (-F, -Cl) | Decreases negative potential | Reduced basicity nih.gov |
This table illustrates general trends observed in substituted pyridines and is not based on specific data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, interactions with its environment (e.g., solvent molecules), and binding to biological targets. MD simulations are performed by calculating the forces between atoms and using these forces to solve the classical equations of motion. nih.gov
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Landscapes: Determine the preferred three-dimensional arrangements of the molecule, particularly the orientation of the boronic acid group relative to the pyridine ring.
Analyze Solvation: Understand how the molecule interacts with water or other solvent molecules, which is crucial for predicting its solubility and stability in different media.
Simulate Binding Interactions: If a biological target is known, MD simulations can model the binding process, revealing the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. This is a common approach in drug design, as seen in studies of boronic acid inhibitors for enzymes like SARS-CoV-2 Mpro and urokinase-type plasminogen activator. nih.govbiorxiv.org
In a simulation of this compound in an aqueous environment, one would expect to observe hydrogen bonding between the amino and boronic acid groups and the surrounding water molecules. The pyridine nitrogen would also act as a hydrogen bond acceptor. The dynamic behavior of the boronic acid group, including its potential to form reversible covalent bonds with target proteins, is a key aspect that can be investigated through advanced MD simulation techniques.
Applications of 3 Amino 2 Methylpyridine 4 Boronic Acid in Synthetic Chemistry and Material Science
Role as a Versatile Building Block in Organic Synthesis
3-Amino-2-methylpyridine-4-boronic acid has emerged as a valuable and versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the amino group and the pyridine (B92270) ring offer opportunities for further derivatization.
Construction of Functionalized Pyridine Derivatives
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for constructing biaryl and substituted aromatic compounds. youtube.comnih.gov The reaction generally proceeds under mild conditions, is tolerant of a wide range of functional groups, and utilizes environmentally safer boron compounds. youtube.comnih.gov
The core mechanism involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. libretexts.org
Transmetalation: The organoborane compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
In the context of this compound, it can be coupled with various aryl or heteroaryl halides to generate a diverse library of functionalized pyridine derivatives. For example, the related compound, 5-bromo-2-methylpyridin-3-amine, readily undergoes Suzuki coupling with a variety of arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ to yield novel pyridine derivatives. mdpi.com This highlights the general reactivity of such systems, where either the pyridine derivative contains the boronic acid (as in the title compound) or the bromo-substituent. Studies have shown that both electron-donating and electron-withdrawing substituents on the coupling partner are generally well-tolerated, leading to moderate to good yields of the desired products. mdpi.com
Table 1: Example of Suzuki-Miyaura Coupling for Pyridine Functionalization This table illustrates a representative reaction using a related bromo-aminopyridine with an arylboronic acid, demonstrating the general principle applicable to this compound.
| Reactant A | Reactant B (Arylboronic Acid) | Catalyst/Base | Solvent | Resulting Structure Type | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids (various substitutions) | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | mdpi.com |
Synthesis of Complex Polyheterocyclic Architectures
Beyond simple functionalization, the strategic placement of the amino and boronic acid groups on the pyridine ring makes this compound a valuable precursor for constructing more complex, fused polyheterocyclic systems. These scaffolds are of significant interest as they form the core of many biologically active molecules and pharmaceutical agents. nih.govbhu.ac.in
The synthesis of such architectures often involves a multi-step or cascade reaction sequence. A typical strategy might involve an initial Suzuki coupling via the boronic acid moiety to introduce a specific substituent, followed by a subsequent cyclization reaction involving the amino group and another functional group on the newly introduced substituent or elsewhere on the pyridine ring. For instance, methods have been developed for the synthesis of pyrazolo[3,4-b]pyridines, a key structural motif in various kinase inhibitors and anticancer agents, through cascade cyclization reactions of aminopyrazoles with alkynyl aldehydes. nih.gov While not directly starting from the title compound, these strategies demonstrate how amino-heterocycles can be elaborated into fused systems. The arylation and subsequent modification of such heterocyclic products showcase their potential as synthetic intermediates. nih.gov The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) derivatives is another example of building fused systems from simple pyridine precursors. bhu.ac.in
Catalytic Applications Beyond Cross-Coupling
While renowned for their role in cross-coupling, boronic acids are gaining attention for their ability to function as organocatalysts. Their Lewis acidic nature and capacity to form reversible covalent bonds are key to this reactivity. rsc.org
Organoboron Acid Catalysis in Dehydration and Condensation Reactions
Arylboronic acids can catalyze dehydrative condensation reactions, most notably the direct formation of amides from carboxylic acids and amines. rsc.orgnih.gov This approach is a greener alternative to traditional methods that require stoichiometric coupling reagents, as the only byproduct is water. rsc.org The catalytic cycle is believed to involve the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the boronic acid. nih.gov
Recent research has shown a synergistic effect when using an arylboronic acid in combination with a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govnih.gov This dual system is significantly more effective than using the boronic acid alone, especially for challenging substrates like conjugated carboxylic acids. nih.govnih.gov The proposed mechanism suggests that the boronic acid first activates the carboxylic acid to form the mixed anhydride, which is then further activated by the nucleophilic co-catalyst to generate a highly reactive cationic intermediate, accelerating the amide bond formation. nih.gov Although specific studies detailing this compound in this role are not prevalent, its inherent properties as an arylboronic acid suggest potential applicability in such catalytic systems.
Table 2: Cooperative Catalysis in Amide Condensation
| Reaction Type | Catalyst System | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Dehydrative Amidation | Arylboronic Acid and DMAPO | Mixed Anhydride / Cationic Intermediate | High atom efficiency, chemoselectivity, scalable | nih.govnih.gov |
Stereoselective Catalysis with Chiral Analogues
The development of chiral boronic acids for stereoselective catalysis is an emerging field. By incorporating chirality into the ligand framework of a boronic acid, it is possible to create an asymmetric catalytic environment. While specific examples utilizing chiral analogues of this compound are not widely documented, the principle has been demonstrated in other contexts. For example, chiral ligands have been used in attempts to achieve asymmetric desymmetrization in Suzuki-type reactions, albeit with modest success in early studies. princeton.edu The broader field of biocatalysis also employs stereoselective reactions, such as the use of ketoreductase (KRED) enzymes to achieve highly diastereoselective synthesis of functionalized synthons, demonstrating the importance of controlling stereochemistry in complex molecule synthesis. nih.gov The creation of a chiral version of this compound could potentially allow it to act as a stereoselective organocatalyst or as a chiral building block for creating asymmetric ligands for metal-catalyzed processes.
Supramolecular Chemistry and Crystal Engineering
Boronic acids are highly effective building blocks in supramolecular chemistry and crystal engineering. nih.gov This is due to the ability of the –B(OH)₂ group to act as a potent hydrogen bond donor, similar to carboxylic acids and amides. nih.gov The presence of both the boronic acid and an amino group on this compound provides multiple sites for directional, non-covalent interactions.
These interactions, particularly O–H⋯N and N–H⋯O hydrogen bonds, can be used to assemble molecules into predictable, well-ordered, higher-dimensional structures such as chains, ribbons, or stacked layers. nih.govmdpi.com The study of molecular complexes between boronic acids and various nitrogen-containing ligands has shown that the resulting crystal packing is highly dependent on the geometry of the co-formers. nih.gov For instance, the interaction between 2-amino-3-methylpyridine (B33374) and other molecules can lead to the formation of specific ring motifs through hydrogen bonding. researchgate.net The combination of the pyridine nitrogen, the amino group, and the boronic acid group in the title compound offers a rich platform for designing complex supramolecular assemblies and for the construction of Covalent Organic Frameworks (COFs), where boronic acids are key reactive nodes. nih.gov
Design and Synthesis of Hydrogen-Bonded Assemblies
The aminopyridine fragment of this compound is a well-established motif for forming robust and predictable hydrogen-bonded structures. The amino group provides two hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. This arrangement is conducive to the formation of specific recognition patterns.
Detailed research into related aminopyridine systems has shown their capacity to form distinct supramolecular motifs. For instance, the co-crystallization of 2-amino-4-methylpyridine (B118599) with 3-hydroxybenzoic acid results in a three-dimensional network stabilized by a combination of hydrogen bonds. nih.gov A key interaction observed is the R₂(8) ring motif, a common and stable pattern formed when the amino group and the adjacent ring nitrogen of the pyridine molecule hydrogen-bond with a complementary pair of sites, such as those on a carboxylic acid. nih.gov
In the case of this compound, several hydrogen-bonding interactions can be envisaged to direct its self-assembly:
Amino-Pyridine Interactions: Similar to the R₂(8) motif, the amino group and pyridine nitrogen can form dimeric structures with other molecules containing complementary functional groups.
Boronic Acid Dimerization: The boronic acid groups themselves can form hydrogen-bonded dimers, linking two molecules together.
Boroxine (B1236090) Formation: Under dehydrating conditions, three boronic acid molecules can condense to form a stable, six-membered boroxine ring, creating a rigid trimeric node.
Intra- and Intermolecular N-H···O and O-H···N Bonds: The amino group (donor) can interact with the boronic acid's hydroxyl groups (acceptor), and the pyridine nitrogen (acceptor) can interact with the boronic acid's hydroxyl groups (donor).
These varied hydrogen-bonding capabilities allow the molecule to self-assemble into higher-order structures like tapes, sheets, or more complex three-dimensional networks, which are foundational for creating novel crystalline materials and functional polymers. Hydrogen bonding plays a crucial role in molecular recognition and is a cornerstone of crystal engineering research. nih.gov
Exploration of Host-Guest Interactions Involving Boronic Acids
The boronic acid functional group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a reaction that is central to its role in host-guest chemistry. nih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. The utility of this compound as a host molecule stems from this fundamental reactivity.
Mechanism of Interaction: The boronic acid (a Lewis acid) reacts with a diol to form a tetrahedral boronate ester. This reaction is typically pH-dependent, with the formation of the cyclic ester being more favorable at a pH above the pKa of the boronic acid. nih.gov
Target Guest Molecules: The most common and biologically significant guests for boronic acid-based hosts are saccharides. nih.gov
Monosaccharides: Molecules like glucose, fructose, and galactose are rich in 1,2-diol functionalities, making them ideal binding partners. nih.gov
Catechols: The 1,2-benzenediol moiety found in important neurotransmitters like dopamine (B1211576) and its precursor, L-DOPA, can also be specifically targeted by boronic acids. nih.gov
The this compound scaffold offers potential advantages over simpler arylboronic acids. The aminopyridine portion of the host molecule can engage in secondary, non-covalent interactions (e.g., hydrogen bonding, π-stacking) with the guest molecule, potentially leading to enhanced binding affinity and selectivity. The strategic placement of the amino and methyl groups can create a more defined binding pocket, allowing for finer control over guest recognition. Research on related coordination complexes has demonstrated how modifying the host structure, even with simple anions, can significantly alter the host-guest properties of the resulting porous assemblies. rsc.org
Development of Advanced Functional Materials
The integration of this compound into larger systems paves the way for advanced functional materials with tailored properties and responsiveness to external stimuli.
Integration into Responsive Polymer Systems
Boronic acid-containing polymers are a prominent class of "smart" materials that can respond to changes in their environment, particularly pH and the concentration of diols. mdpi.com this compound can be incorporated into polymer chains either as a functional monomer in a polymerization reaction or by being grafted onto a pre-existing polymer backbone.
The mechanism behind the responsiveness is tied to the equilibrium of the boronic acid group. mdpi.com
In its neutral, trigonal state, the boronic acid moiety is relatively hydrophobic.
Upon binding with a diol (such as glucose), the boron center transitions to a negatively charged, tetrahedral boronate ester. mdpi.com
This shift introduces negative charges along the polymer chain, leading to a significant increase in its hydrophilicity. mdpi.com
This change in polarity can trigger a variety of macroscopic responses, including:
Hydrogel Swelling/Shrinking: A hydrogel containing this monomer can swell in the presence of glucose as the polymer chains become more hydrophilic and repel each other due to electrostatic repulsion.
Micelle Disassembly: Amphiphilic block copolymers with a boronic acid-containing hydrophilic block can form micelles that disassemble upon glucose binding, offering a pathway for controlled release of an encapsulated payload. mdpi.com
Fluorescence Sensing: When paired with a fluorescent dye, the diol-binding event can alter the local environment of the dye, causing a change in its fluorescence emission, which forms the basis of a sensor. mdpi.com
The presence of the tertiary amine within the pyridine ring of this compound can influence the pKa of the boronic acid through intramolecular coordination, potentially tuning the pH range at which the material is responsive. mdpi.com
Potential in Molecular Recognition and Self-Assembly Processes
The true potential of this compound lies in the synergistic interplay of its multiple functional groups, which enables sophisticated molecular recognition and self-assembly processes. rsc.org The construction of organized architectures can be powerfully guided by dynamic covalent chemistry, where the reversible nature of the boronic acid-diol linkage allows for thermodynamic "proofreading" and self-correction. rsc.org
Molecular Recognition: Recognition is achieved through a combination of interactions. The boronic acid serves as the primary binding site for diol-containing molecules. nih.gov The aminopyridine scaffold provides a platform for secondary interactions. This multi-point recognition can lead to high specificity for a particular target guest over structurally similar molecules. For example, a system could be designed to differentiate between various saccharides based on the specific orientation of their hydroxyl groups, which would lead to different stabilities in the resulting boronate ester and varying degrees of secondary hydrogen bonding.
Self-Assembly: Self-assembly can be programmed by controlling the balance between hydrogen bonding and reversible covalent bonding.
Without a Diol Guest: The molecules can self-assemble primarily through hydrogen bonds (amino-pyridine and boronic acid interactions) to form predictable supramolecular structures.
With a Diol Guest: The introduction of a diol guest can either template the assembly of the host molecules around it or disrupt pre-existing hydrogen-bonded assemblies by forming boronate esters. If a di-diol (a molecule with two separate diol units) is used as a guest, it can act as a linker, cross-linking the boronic acid hosts into a dynamic covalent polymer or a gel-like network.
This dual-mode functionality makes this compound a promising candidate for creating complex, stimulus-responsive systems such as self-healing materials, targeted delivery vehicles, and highly selective sensors.
Interactive Data Table: Research Findings on Functional Boronic Acid Systems
| Section | Key Process | Interacting Groups | Potential Application | Relevant Principles |
| 6.3.1 | Hydrogen-Bonded Assembly | Amino group, Pyridine N, Boronic Acid -OH | Crystal Engineering, Supramolecular Polymers | Formation of stable motifs like R₂(8) rings; Dimerization and boroxine formation. nih.gov |
| 6.3.2 | Host-Guest Interaction | Boronic Acid, Guest Diols (e.g., glucose, dopamine) | Molecular Sensing, Separation | Reversible formation of cyclic boronate esters with 1,2- and 1,3-diols. nih.gov |
| 6.4.1 | Responsive Polymers | Boronic Acid, Diols | "Smart" Hydrogels, Drug Delivery | Diol binding causes a hydrophilic shift by forming a charged boronate ester. mdpi.com |
| 6.4.2 | Molecular Recognition & Self-Assembly | All functional groups in concert | Advanced Functional Materials, Sensors | Combination of directional hydrogen bonding and dynamic covalent chemistry. rsc.org |
Derivatization Strategies and Analog Development for Academic Research
Functionalization of the Amino Group
The primary amino group at the C-3 position is a potent nucleophile, making it a prime site for derivatization. Standard reactions targeting primary amines can be readily applied to introduce a variety of substituents, thereby modulating the compound's electronic, steric, and physicochemical properties.
The nucleophilic character of the amino group allows for straightforward reactions with various electrophiles.
Acylation: The amino group can be converted into an amide via reaction with acylating agents such as acyl chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with carboxylic acids is achievable using standard peptide coupling reagents (e.g., DCC, EDC, HATU). For instance, the acylation of 3-aminopyridine (B143674) with acetic anhydride (B1165640) proceeds efficiently and serves as a model for this transformation. google.com These reactions are fundamental for building more complex structures, such as peptidomimetics. youtube.com
Alkylation: N-alkylation introduces alkyl groups onto the amino nitrogen. While direct alkylation with alkyl halides can be performed, it often suffers from a lack of selectivity, potentially leading to di-alkylation or quaternization of the pyridine nitrogen. A more controlled approach is reductive amination, where the amino group is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride. This method provides exclusively mono-alkylated products.
Sulfonylation: The formation of sulfonamides is readily accomplished by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. researchgate.net This reaction is analogous to acylation and results in a stable sulfonamide linkage, which is a common pharmacophore. The synthesis of sulfonamides from various aminopyridines is well-documented and provides a reliable route for derivatization. rasayanjournal.co.in
Table 1: Representative Conditions for Amino Group Functionalization (Based on Analogous Aminopyridine Chemistry)
| Reaction Type | Reagent(s) | Solvent | Base | Typical Conditions | Product Type |
|---|---|---|---|---|---|
| Acylation | Acetyl Chloride or Acetic Anhydride | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Pyridine or Triethylamine | 0 °C to Room Temp | Amide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN | Methanol or Ethanol | Acetic Acid (catalyst) | Room Temp | Secondary Amine |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine or DCM | Pyridine | 0 °C to Room Temp | Sulfonamide |
Formation of Imines and Heterocyclic Rings
The reactivity of the amino group can also be harnessed to construct more complex cyclic and acyclic structures.
Imine Formation: The primary amino group readily undergoes condensation with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a trace amount of acid and often requires the removal of water to drive the equilibrium toward the product. The resulting C=N double bond can be a target for further reactions or serve as a key structural element in its own right.
Heterocyclic Ring Formation: The 3-amino-2-methylpyridine (B1201488) core is an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in cyclocondensation reactions with bifunctional electrophiles. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidone rings, a strategy widely used in the synthesis of complex heterocyclic scaffolds like pyrido[2,3-d]pyrimidines. rsc.org These reactions significantly expand the structural diversity of analogs that can be generated from the parent compound.
Modification of the Boronic Acid Moiety
The boronic acid group is arguably the most versatile functional group on the molecule for applications in cross-coupling chemistry. However, free boronic acids can be unstable and prone to decomposition via protodeboronation or formation of boroxine (B1236090) anhydrides. Therefore, their modification into more stable derivatives is a critical strategy in synthetic chemistry.
Conversion of the boronic acid to a boronate ester is the most common strategy to enhance stability and tune reactivity.
Esterification: Boronic acids react with diols to form cyclic boronate esters. The most common derivatives are pinacol (B44631) esters, formed by reacting the boronic acid with pinacol, often with azeotropic removal of water. nih.govresearchgate.net An exceptionally useful class of derivatives are N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com MIDA boronates are highly stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions under which free boronic acids would decompose. nih.govorgsyn.orgsigmaaldrich.com The boronic acid can be readily regenerated from the MIDA ester under mild aqueous basic conditions, making MIDA boronates ideal reagents for iterative cross-coupling strategies. amazonaws.com
Anhydride Formation: In the absence of protecting groups, boronic acids can undergo intermolecular dehydration, particularly upon heating, to form cyclic trimetric anhydrides known as boroxines. While this is often an undesired decomposition pathway, boroxines can themselves be used in certain coupling reactions.
Table 2: Common Reagents for Boronic Acid Esterification
| Reagent | Resulting Ester | Key Features |
|---|---|---|
| Pinacol | Pinacol boronate | Good stability, commonly used in Suzuki-Miyaura coupling. |
| N-Methyliminodiacetic Acid (MIDA) | MIDA boronate | Exceptional stability, bench-top stable, compatible with chromatography, used for iterative cross-coupling. |
| Diethanolamine | Diethanolamine boronate | Forms stable, tetracoordinate boron complexes. |
| Catechol | Catechol boronate | Another common boronate ester, often used in specific synthetic contexts. |
Conversion to Trifluoroborates and Other Boronates
Beyond esterification, conversion to trifluoroborate salts is a premier method for stabilizing boronic acids.
Trifluoroborates: Boronic acids are easily and quantitatively converted into potassium organotrifluoroborate salts (R-BF₃K) by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org These salts are typically highly crystalline, air-stable solids that can be stored for extended periods without degradation. bristol.ac.uk They serve as excellent surrogates for boronic acids in a variety of cross-coupling reactions, often exhibiting unique reactivity profiles. organic-chemistry.orgacs.org
Other Boronates: A wide range of other diols and amino alcohols can be used to generate boronate esters with tailored properties for specific applications, demonstrating the versatility of boron chemistry. nih.govrsc.org
Exploring Pyridine Ring Substitutions
Further diversification can be achieved by introducing new substituents onto the pyridine ring. The feasibility and regioselectivity of such reactions are dictated by the combined electronic effects of the substituents already present.
The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive toward electrophilic aromatic substitution (SEAr). quimicaorganica.orgwikipedia.org The reactivity is further influenced by the three existing groups:
Amino (-NH₂): A powerful activating group, directing electrophiles to the ortho and para positions. In this scaffold, the para position (C-5) is available.
Methyl (-CH₃): A weak activating group, also directing ortho and para. It reinforces the directing effect of the amino group toward C-5.
Boronic Acid (-B(OH)₂): A deactivating group, directing electrophiles to the meta position (C-6).
Ring Nitrogen: Strongly deactivating via induction, directing incoming electrophiles to C-3 and C-5. youtube.com
Regioselective Functionalization of the Pyridine Nucleus
The pyridine nucleus of 3-Amino-2-methylpyridine-4-boronic acid offers several positions for functionalization. Regioselective reactions, which target a specific position on the pyridine ring, are essential for creating a diverse library of analogs.
Recent studies have highlighted various strategies for the regioselective functionalization of pyridine derivatives. mdpi.com One common approach involves directed ortho-lithiation, where a directing group guides the deprotonation and subsequent functionalization to a specific adjacent position. While not directly applied to this compound in the reviewed literature, this method has been successfully used for the 5-selective functionalization of 2-chloroisonicotinic acid. mdpi.com
Another key strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. nih.gov In the context of this compound, the existing boronic acid group can readily participate in such reactions. Furthermore, the pyridine ring itself can be functionalized with a halide at a specific position, which can then undergo a Suzuki-Miyaura coupling with another boronic acid or ester. This approach allows for the introduction of a wide variety of aryl and heteroaryl groups at defined positions on the pyridine scaffold. nih.gov
The table below summarizes potential regioselective functionalization strategies applicable to the pyridine nucleus of this compound based on established methodologies for similar pyridine compounds.
| Reaction Type | Reagents and Conditions | Potential Functionalization Position | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl2), base, aryl/heteroaryl halide | Position of a pre-installed halide on the pyridine ring | nih.gov |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi, LDA), electrophile | Position ortho to a directing group | mdpi.com |
| Halogenation | Halogenating agent (e.g., NBS, NCS) | Electron-rich positions of the pyridine ring | orgsyn.org |
Table 1: Potential Regioselective Functionalization Strategies
Synthesis of Sterically Hindered Derivatives
The introduction of sterically bulky groups to the this compound scaffold can significantly influence its chemical and physical properties. Steric hindrance can affect the reactivity of the functional groups, the conformation of the molecule, and its interactions with biological targets.
The synthesis of sterically hindered boronic acid derivatives often involves the use of bulky organometallic reagents or protecting groups. For instance, the use of diisopropylamine (B44863) in borylation reactions can lead to the formation of sterically congested arylaminoboranes. mdpi.com The presence of a sterically hindered group on the boron atom can also reduce its Lewis acidity and prevent undesired side reactions. mdpi.com
One approach to creating sterically hindered derivatives of this compound could involve the introduction of bulky substituents at the positions adjacent to the existing functional groups. For example, functionalization at the 5-position of the pyridine ring with a bulky group like a tert-butyl or a phenyl group would create significant steric hindrance around the amino and boronic acid groups.
The following table outlines potential strategies for synthesizing sterically hindered derivatives.
| Strategy | Example Reagents | Outcome | Reference |
| Introduction of Bulky Substituents | tert-Butyllithium, bulky electrophiles | Addition of sterically demanding groups to the pyridine ring | mdpi.com |
| Use of Hindered Boronating Agents | Diisopropylaminoborane (DIPOB) | Formation of sterically hindered boronic esters | mdpi.com |
| Suzuki-Miyaura Coupling with Bulky Partners | Ortho-substituted aryl halides or boronic acids | Introduction of bulky aryl groups | nih.gov |
Table 2: Strategies for Synthesizing Sterically Hindered Derivatives
Design of Chiral Analogues for Asymmetric Synthesis
The development of chiral analogs of this compound is of significant interest for applications in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical. Chiral boronic acids and their derivatives can serve as valuable reagents or catalysts in stereoselective transformations.
One strategy for designing chiral analogues involves the introduction of a chiral center into the molecule. This can be achieved by modifying one of the existing substituents or by adding a new chiral group. For example, the methyl group could be replaced with a chiral alkyl chain, or the amino group could be derivatized with a chiral auxiliary.
A recent study demonstrated a method for the synthesis of chiral γ-branched aliphatic amines through the stereospecific isomerization of α-chiral allylic amines. researchgate.net This type of methodology could potentially be adapted to introduce chirality into side chains attached to the pyridine nucleus.
Furthermore, the amino group of this compound can be a key handle for introducing chirality. Racemization-free peptide coupling reagents could be employed to link chiral amino acids to the amino group of the pyridine ring, thereby creating chiral peptide-like analogues. rsc.org
The development of chiral boronic acid derivatives is an active area of research, with applications in the synthesis of complex molecules. nih.gov The design of chiral analogues of this compound would expand its utility in asymmetric synthesis and the creation of enantiomerically pure compounds.
| Chiral Design Strategy | Methodology | Potential Outcome | Reference |
| Introduction of a Chiral Side Chain | Asymmetric alkylation or coupling with a chiral building block | A new stereocenter on a substituent | researchgate.net |
| Derivatization of the Amino Group | Coupling with a chiral acid or auxiliary | Formation of a diastereomeric mixture that can be separated | rsc.org |
| Asymmetric Transformation of an Existing Group | Enantioselective reduction or oxidation of a prochiral group | Creation of a chiral center from an existing functional group | researchgate.net |
Table 3: Design Strategies for Chiral Analogues
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
A significant thrust in modern chemistry is the development of synthetic methods that are not only efficient but also environmentally benign and sustainable. This has led to the exploration of electrochemistry, photochemistry, and biocatalysis as powerful alternatives to traditional synthetic protocols for preparing boronic acids and their derivatives.
Electrochemical and photochemical methods offer unique pathways for activating molecules under mild conditions, often avoiding harsh reagents and high temperatures.
Electrochemistry : Electrosynthesis is emerging as a valuable tool for creating boronic acids and esters. researchgate.net Novel methods include the electrochemical reductive coupling of aromatic or heteroaromatic halides with trialkyl borates, carried out in an undivided cell with a sacrificial anode. researchgate.net Another innovative electrochemical approach allows for the conversion of alkyl carboxylic acids into their corresponding boronic acids through the intermediacy of redox-active esters, using a simple setup with inexpensive carbon electrodes. nih.gov These techniques represent a move towards more economical and sustainable synthesis. researchgate.netnih.gov
Photochemistry : Visible-light photoredox catalysis has become a cornerstone for generating radicals under mild conditions. nih.gov Dual catalytic systems are particularly promising. One such system combines a photoredox catalyst with a Lewis base to generate carbon radicals from boronic acids or esters, which can then participate in C-C bond-forming reactions. nih.gov The formation of a redox-active complex between the Lewis base and the boronic acid (or its trimeric boroxine (B1236090) form) is key to this process. nih.gov Notably, pyridine-derived Lewis bases have been shown to be essential for the photoredox activation of boronic esters in certain cross-coupling reactions. nih.gov Research has also demonstrated modular photoredox systems based on pyridine (B92270) catalysis that can achieve extreme reduction potentials, expanding the scope of possible transformations. jiaolei.group Furthermore, pyridine derivatives themselves can catalyze the transition-metal-free radical borylation of haloarenes under visible light, highlighting a new mode of organocatalysis. jiaolei.grouporganic-chemistry.org
| Method | Description | Key Advantages | Relevant Findings |
| Electrochemistry | Utilizes electric current to drive non-spontaneous chemical reactions for boronic acid synthesis. | Avoids harsh chemical oxidants/reductants; can use inexpensive materials. | Reductive coupling of aryl halides with borates researchgate.net; Conversion of carboxylic acids to boronic acids via redox-active esters. nih.gov |
| Photochemistry | Employs visible light and a photocatalyst to generate reactive intermediates from boronic acids. | Mild reaction conditions; high selectivity; enables novel reaction pathways. | Dual photoredox/Lewis base catalysis for radical generation nih.gov; Pyridine-derived bases as essential activators nih.gov; Pyridine-catalyzed borylation. jiaolei.group |
Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. While enzymes that act on carbon-boron bonds are rare, recent breakthroughs in enzyme engineering are opening new avenues. nih.govosti.gov
An engineered protoglobin nitrene transferase has been developed that catalyzes the "new-to-nature" amination of boronic acids. nih.govosti.gov This enzyme can convert a wide array of aryl boronic acids into their corresponding anilines with high yields and turnover numbers, producing only water and boric acid as byproducts. nih.gov The enzyme is also effective with stable boronic esters, which hydrolyze to the active boronic acid in situ. nih.govosti.gov Crucially, when applied to a racemic alkyl boronic ester, the enzyme demonstrates enantioselective catalysis, producing an enantioenriched alkyl amine—a transformation not readily achieved with traditional chemocatalysts. nih.gov
Beyond this, some naturally occurring enzymes exhibit promiscuous activity. For instance, certain Baeyer-Villiger monooxygenases (BVMOs) can catalyze the conversion of aryl boronic acids into phenols. nih.gov These examples underscore the immense potential of combining the synthetic versatility of boronic acids with the unparalleled selectivity of biocatalysis. nih.gov
Expanded Applications in Organic Synthesis
The unique reactivity of the boronic acid group continues to be exploited in the development of powerful synthetic methodologies, moving beyond the well-established Suzuki-Miyaura coupling.
The formation of bonds between carbon and heteroatoms (like nitrogen, oxygen, or sulfur) is fundamental to the synthesis of pharmaceuticals and other functional molecules. Boronic acids are key reagents in this area. A general, copper-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids has been developed to form C-N bonds. nih.gov This reaction proceeds under non-basic and non-oxidizing conditions, offering a valuable alternative to other C-N bond-forming protocols that require harsh conditions. nih.gov The reaction mechanism is thought to involve the selective cleavage of the N-O bond, followed by transmetalation and reductive elimination, allowing for high chemoselectivity. nih.gov As mentioned previously, the enzymatic conversion of boronic acids to amines also represents a novel and highly selective method for C-N bond formation. nih.govosti.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Organoboron compounds, especially boronic acids, are powerful reagents in MCRs. researchgate.netacs.org
The Petasis-Borono Mannich (PBM) reaction is a prominent example, involving the reaction of a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde) to produce highly functionalized amines. acs.orgacs.org This reaction is versatile, and heterocyclic boronic acids, such as pyridyl boronic acids, are viable substrates. acs.org The reaction's success depends on the formation of a boronate "ate" complex, which facilitates the transfer of the boron substituent to an iminium ion intermediate. acs.org Beyond the PBM reaction, boronic acids are used in other MCRs, such as the Ugi four-component reaction (Ugi-4CR), to synthesize complex molecules like bis-boronic acid compounds for applications in molecular sensing. rsc.org
| Reaction Type | Description | Example | Significance |
| C-N Bond Formation | Coupling of boronic acids with nitrogen-containing reagents. | Copper-mediated coupling with O-acetyl hydroxamic acids. nih.gov | Provides a mild, non-basic route to amides, complementing existing methods. nih.gov |
| Enzymatic Amination | Use of an engineered enzyme to convert a boronic acid to an amine. | Protoglobin nitrene transferase catalyzed amination. nih.govosti.gov | Offers exceptional selectivity and enantiocontrol for chiral amine synthesis. nih.gov |
| Multi-Component Reactions | One-pot reactions combining three or more components. | Petasis-Borono Mannich (PBM) reaction. acs.orgacs.org | Efficiently builds molecular complexity from simple starting materials, including pyridyl boronic acids. acs.org |
Advanced Materials and Supramolecular Systems
The ability of boronic acids to form reversible covalent bonds and participate in specific non-covalent interactions makes them ideal building blocks for advanced materials and supramolecular assemblies. rsc.orgrsc.org
Covalent Organic Frameworks (COFs) : COFs are a class of crystalline, porous polymers with well-defined structures. rsc.orgscispace.com Boronic acid-containing monomers were among the first used to synthesize COFs through condensation polymerization reactions. rsc.org The dehydration of boronic acids to form boroxine rings is a common method for creating these robust, layered networks. researchgate.net The predictable geometry and strong, reversible covalent bonds make boronic acids like 3-amino-2-methylpyridine-4-boronic acid attractive candidates for designing functional COFs for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net
Supramolecular Systems : Beyond forming robust covalent networks, pyridine boronic acids are excellent candidates for constructing supramolecular assemblies through non-covalent interactions. rsc.orgresearchgate.net The boronic acid group itself can form strong, directional hydrogen bonds, similar to carboxylic acids. rsc.org In combination with the pyridine nitrogen, this allows for the creation of intricate, charge-assisted hydrogen-bonding networks with complementary molecules like polycarboxylic acids. rsc.orgrsc.org These interactions, along with π-π stacking, guide the self-assembly of molecules into 2D and 3D structures. rsc.org The precise arrangement of the molecules in these assemblies can give rise to emergent properties, such as solid-state fluorescence, which can be tuned by altering the molecular components and their packing. rsc.orgrsc.org
Synergistic Computational and Experimental Approaches
The integration of computational modeling with experimental validation is a powerful paradigm for accelerating chemical research. For a molecule like this compound, this synergy can guide synthesis, predict properties, and optimize applications, saving significant time and resources. Theoretical studies on related aminopyridines have successfully used methods like Density Functional Theory (DFT) to evaluate charge density and vibrational spectra, demonstrating the utility of these computational tools. nih.gov
High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly assess large libraries of virtual compounds for their potential to bind to a target or exhibit a certain activity. nih.govresearchgate.net This "funneling" approach allows researchers to prioritize a smaller number of promising candidates for experimental synthesis and testing. nih.gov While often used in drug discovery, HTVS is also an emerging tool for catalyst design. rsc.org
For this compound, HTVS could be employed to design novel catalysts. The pyridine nitrogen and amino group can act as ligand sites for a metal center, while the boronic acid could serve as a reactive site or an anchoring group. A virtual library could be generated by computationally modifying the core structure of this compound and then "docking" these virtual derivatives into the active site of a model enzyme or a transition state model for a catalytic reaction. rsc.orgresearchgate.net The screening would rank compounds based on predicted binding affinity or stabilization of the transition state, identifying candidates with high potential catalytic activity. This approach accelerates the discovery of new catalysts by focusing experimental efforts on the most promising leads. rsc.org
| Screening Stage | Methodology | Criteria for Advancement | Number of Candidates (Illustrative) |
|---|---|---|---|
| Virtual Library Generation | Combinatorial enumeration of derivatives | Chemical plausibility and drug-like properties | >1,000,000 |
| Initial Docking (HTVS) | Fast, rigid-receptor docking algorithms | Docking score above a set threshold | ~100,000 |
| Refined Docking (SP/XP) | More accurate, flexible docking algorithms | Improved docking score and favorable binding interactions (e.g., hydrogen bonds) | ~1,000 |
| Binding Free Energy Calculation | MM-GBSA or similar methods | Predicted high binding affinity and stability | ~50-100 |
| Experimental Validation | Synthesis and activity assay | Demonstrated catalytic activity | <10 |
Machine learning (ML) is transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with minimal experimental effort. chemistryviews.orgchemrxiv.org For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, ML models can navigate the vast parameter space of catalysts, bases, solvents, and temperatures to find optimal conditions. chemistryviews.orgmedchemexpress.com
Deep learning models can be trained on existing high-quality experimental data to learn the complex relationships between reactants, conditions, and product yields. This allows the models to extrapolate and predict the best conditions for new, unseen reactions. A closed-loop workflow, where an ML algorithm suggests experiments, an automated system performs them, and the results are fed back to improve the model, has been shown to be highly efficient for optimizing Suzuki-Miyaura couplings of heteroaryl substrates. chemistryviews.org This approach is particularly valuable because it captures both positive and negative results, correcting for the publication bias in literature data that often only reports successful reactions. chemistryviews.orgmedchemexpress.com Applying such an ML-driven optimization strategy to reactions with this compound could rapidly identify high-yielding, robust conditions for its incorporation into functional molecules and materials, accelerating its journey from a novel compound to a valuable chemical building block.
Q & A
Q. What are the standard synthetic routes for 3-amino-2-methylpyridine-4-boronic acid, and what critical parameters influence yield?
The synthesis typically involves Suzuki-Miyaura coupling , where a halogenated pyridine precursor reacts with a boronic acid/ester under palladium catalysis . Key parameters include:
Q. Example Protocol :
React 3-amino-2-methylpyridine-4-bromide with bis(pinacolato)diboron (1.2 eq) in dioxane.
Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq).
Purify via column chromatography (silica gel, EtOAc/hexane).
Q. How is this compound characterized, and what analytical techniques are essential?
- NMR Spectroscopy : Confirm boronic acid moiety via ¹¹B NMR (δ ~30 ppm) and aromatic protons in ¹H NMR .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀BN₂O₂⁺) .
- X-ray Crystallography : Resolve structural ambiguities, especially boronic acid dimerization .
- HPLC : Assess purity (>95% for most synthetic batches) .
Q. What are the stability considerations for this compound during storage and handling?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in sealed containers to prevent hydrolysis .
- Handling : Use anhydrous solvents and avoid prolonged exposure to moisture. Stabilize with 0.1% trifluoroacetic acid (TFA) in aqueous solutions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected ¹H NMR shifts) be resolved during characterization?
- Hypothesis Testing : Check for tautomerism (common in aminopyridines) or boroxine formation (boronic acid dimers) .
- Variable Temperature NMR : Conduct experiments at –40°C to –80°C to suppress dynamic effects .
- DFT Calculations : Compare experimental and computed chemical shifts using Gaussian or ORCA .
Q. What strategies optimize its reactivity in Suzuki-Miyaura couplings for complex bioconjugates?
Q. How does the steric and electronic profile of the 2-methyl and 3-amino groups influence its reactivity?
- Steric Effects : The 2-methyl group hinders cross-coupling at the 4-boronic acid position, requiring bulky ligands (e.g., SPhos) to prevent homocoupling .
- Electronic Effects : The 3-amino group activates the pyridine ring, lowering the LUMO energy and accelerating transmetalation in Pd-catalyzed reactions .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching .
- Byproduct Management : Monitor boronate ester formation (e.g., via ¹¹B NMR) and adjust stoichiometry .
Methodological Considerations
Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?
Q. What computational tools predict its binding affinity in medicinal chemistry applications?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteases) .
- QSAR Models : Train on datasets of boronic acid inhibitors to predict IC₅₀ values .
Q. How to validate its role as a enzyme inhibitor in biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
